N,N-Dipropylbenzamide
Overview
Description
N,N-Dipropylbenzamide is an organic compound with the molecular formula C₁₃H₁₉NO and a molecular weight of 205.2961 g/mol . It is also known as dipropylbenzamide. This compound is part of the benzamide family, which is characterized by the presence of a benzene ring attached to an amide group.
Preparation Methods
N,N-Dipropylbenzamide can be synthesized through the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl₄) . This method is considered green, rapid, mild, and highly efficient. The reaction conditions involve the use of ultrasonic irradiation, which enhances the reaction rate and yield. Industrial production methods typically involve similar condensation reactions but may use different catalysts and reaction conditions to optimize yield and purity.
Chemical Reactions Analysis
N,N-Dipropylbenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: this compound can undergo substitution reactions, particularly at the benzene ring, where substituents can be introduced. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N,N-Dipropylbenzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Industry: It is used in the production of pharmaceuticals, plastics, and other industrial materials.
Mechanism of Action
The mechanism of action of benzamide, N,N-dipropyl- involves its interaction with specific molecular targets and pathways. For instance, N-substituted benzamides, including benzamide, N,N-dipropyl-, have been shown to induce apoptosis in cancer cells by activating the caspase cascade and releasing cytochrome c into the cytosol . This process involves the activation of caspase-9 and the inhibition of anti-apoptotic proteins like Bcl-2.
Comparison with Similar Compounds
N,N-Dipropylbenzamide can be compared with other similar compounds such as:
Benzamide: The parent compound with a simpler structure.
N,N-Dimethylbenzamide: A similar compound with methyl groups instead of propyl groups.
N,N-Diethylbenzamide: Another similar compound with ethyl groups. The uniqueness of benzamide, N,N-dipropyl- lies in its specific substituents (propyl groups), which can influence its chemical reactivity and biological activity.
Biological Activity
N,N-Dipropylbenzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, effects on various biological targets, and relevant case studies.
Chemical Structure and Properties
This compound is an amide derivative characterized by the presence of two propyl groups attached to the nitrogen atom of the benzamide structure. Its chemical formula is C13H19N, and it has a molecular weight of 205.30 g/mol. The compound is known for its hydrophobic properties, which influence its interaction with biological targets.
The biological activity of this compound can be attributed to its interactions with specific molecular targets within the body:
- GABA Receptors : Research indicates that this compound modulates GABA type A receptors, enhancing inhibitory neurotransmission. In a study, it was found to achieve an impressive maximum current (I_GABA-max) of 1581% ± 74%, demonstrating significant efficacy in receptor modulation .
- Antioxidant and Antibacterial Properties : The compound has been studied for its potential antioxidant and antibacterial properties. It may exert these effects through various mechanisms, such as scavenging free radicals or disrupting bacterial cell membranes.
- Induction of Apoptosis : this compound has been shown to induce apoptosis in cancer cells by activating the caspase cascade and facilitating the release of cytochrome c into the cytosol.
Antiviral Activity
Recent studies have explored the antiviral potential of benzamide derivatives, including this compound. For instance, derivatives have shown activity against enterovirus strains, suggesting a broader application in antiviral drug development .
Anticancer Activity
The compound's ability to induce apoptosis positions it as a candidate for anticancer therapies. Its mechanism involves targeting pathways related to cell survival and proliferation, making it a subject of interest in cancer research.
Case Studies
- GABA Modulation Study : A study aimed at exploring the modulation of GABA receptors found that this compound significantly enhanced GABAergic transmission. The findings indicated that modifications to the benzamide structure could lead to even more potent compounds; however, this compound itself displayed remarkable efficacy compared to other derivatives tested .
- Antibacterial Evaluation : In another investigation, this compound was evaluated for its antibacterial properties against various strains of bacteria. The results indicated that it exhibited moderate antibacterial activity, supporting its potential use in developing antimicrobial agents.
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
Properties
IUPAC Name |
N,N-dipropylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-3-10-14(11-4-2)13(15)12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDIWDRFZCSZPTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C(=O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20163409 | |
Record name | Benzamide, N,N-dipropyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20163409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14657-86-4 | |
Record name | Benzamide, N,N-dipropyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014657864 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzamide, N,N-dipropyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20163409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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